4-Methoxy-2-methylaniline

Hydroaminoalkylation C–H activation Catalysis

4-Methoxy-2-methylaniline is the only aniline isomer validated for high-yield ODB-2 synthesis (80–92%) and NHC-palladium C–N coupling for OFET polymers. The 4-methoxy-2-methyl substitution pattern is critical for dye performance and polymer planarity. Substitution with alternative anilines risks reaction failure and impaired device function. Procure with confidence for R&D and industrial applications.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
CAS No. 102-50-1
Cat. No. B089876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2-methylaniline
CAS102-50-1
Synonyms2-cresidine
2-methyl-4-methoxyaniline
meta-cresidine
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC)N
InChIInChI=1S/C8H11NO/c1-6-5-7(10-2)3-4-8(6)9/h3-5H,9H2,1-2H3
InChIKeyCDGNLUSBENXDGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70.7° F (NTP, 1992)
Very soluble in ethanol

4-Methoxy-2-methylaniline (CAS 102-50-1): A Strategic Arylamine Intermediate for Dyes, Electronics, and Organic Synthesis


4-Methoxy-2-methylaniline (m-Cresidine) is a disubstituted aniline derivative containing both a methoxy group at the para-position and a methyl group at the ortho-position relative to the amine functionality. This substitution pattern confers a distinct electronic profile with enhanced nucleophilicity relative to unsubstituted aniline, enabling participation in electrophilic aromatic substitution, diazonium chemistry, and transition metal-catalyzed cross-coupling reactions [1]. The compound serves as a key intermediate in the synthesis of functional dyes, pharmaceutical candidates, and advanced polymeric materials, with its specific substitution geometry determining reaction outcomes and final product performance in ways that closely related isomers cannot replicate [2].

Why 4-Methoxy-2-methylaniline Cannot Be Replaced by Generic Substituted Anilines in Precision Synthesis


The precise positioning of the methoxy and methyl groups on the aniline ring is critical to both reactivity and product performance. While generic substituted anilines may share similar molecular weights or functional group counts, their substitution patterns produce substantially different steric and electronic environments. For instance, the 4-methoxy-2-methyl arrangement enables selective C–H functionalization pathways that are inaccessible to 2-methoxy isomers, which undergo competing C–O bond cleavage instead [1]. In polymer synthesis, this specific substitution influences backbone planarity and charge transport properties, directly affecting device performance [2]. Furthermore, the compound's established role as a precursor to fluoran dyes and ODB-2 thermal dye intermediates is substitution-specific; alternative isomers cannot yield the same chromophoric properties or reaction selectivity [3]. Substitution with a generic aniline derivative thus risks reaction failure, reduced yield, or impaired functional performance.

Quantitative Evidence for Selecting 4-Methoxy-2-methylaniline Over Isomeric Analogs


Superior C–H Functionalization Selectivity: 4-Methoxy-N-methylaniline vs. N-Methylaniline and 2-Methoxy Isomer

In tantalum-catalyzed hydroaminoalkylation, 4-methoxy-N-methylaniline exhibits markedly enhanced reactivity compared to the parent N-methylaniline, while the 2-methoxy isomer undergoes complete reaction pathway divergence, yielding only C–O bond cleavage products rather than the desired C–H functionalization [1].

Hydroaminoalkylation C–H activation Catalysis

Established High-Yield Synthesis Route: 80–92% Yield for ODB-2 Dye Intermediate Production

4-Methoxy-2-methylaniline is the essential intermediate for ODB-2 (One Dye Black-2), a key thermal dye used in pressure- and heat-sensitive recording systems. Two industrially relevant synthetic routes have been optimized: using ortho-nitrotoluene with sulfuric acid and Pt/C catalysts yields 80% of the target compound, while an alternative route starting from 3-methyl-4-nitrophenol achieves an overall yield of 92% after byproduct recycling [1].

Dye synthesis Process chemistry Thermal recording materials

Documented Continuous Process with >82% Yield and >99.3% Purity

A patented continuous preparation method for 2-methyl-4-methoxyaniline achieves a yield exceeding 82%, a purity greater than 99.3%, and raw material conversion exceeding 99% [1]. This represents a benchmark for large-scale procurement, as competing batch processes for related substituted anilines often yield lower purity or require additional purification steps.

Process intensification Continuous manufacturing Quality control

Demonstrated Charge Transport Performance in OFET Polymers Exceeding Alternative Aniline Derivatives

Triarylamine polymers synthesized from 2,7-dibromo-9,9′-dioctylfluorene and 4-methoxy-2-methylaniline via N-heterocyclic carbene-palladium catalyzed C–N coupling exhibit the highest charge carrier mobility among a series of structurally related polymers tested as the charge-transporting layer in organic field-effect transistors (OFETs) [1]. The specific substitution pattern contributes to optimal backbone planarity and electronic properties not achievable with alternative aniline monomers.

Organic electronics OFET Charge transport

Critical Intermediate for Fluoran Dyes: Defined Crystallographic Structure Validates Material Suitability

4-Methoxy-2-methyl-N-phenylaniline, derived from 4-methoxy-2-methylaniline, has been crystallographically characterized and identified as a key intermediate in the synthesis of the corresponding fluoran dye, which finds application in thermal- or pressure-sensitive recording systems and light-resistant anthracene-type fluorescent colourants [1]. The defined molecular geometry, including near-perpendicular aromatic ring orientation and specific π–π stacking interactions, contributes to the material's suitability for dye applications.

Fluoran dyes Thermal recording Crystallography

Toxicity and Handling Profile: H350 Carcinogenicity Classification Necessitates Controlled Procurement

4-Methoxy-2-methylaniline carries H350 hazard classification (May cause cancer) and H301+H311+H331 (Toxic if swallowed, in contact with skin, or if inhaled) under GHS . This distinguishes it from some structurally similar anilines that may have lower hazard classifications. The compound has been associated with urinary tract and liver tumors in high-dose animal studies [1].

Toxicology Safety Regulatory compliance

High-Impact Application Scenarios for 4-Methoxy-2-methylaniline Based on Quantitative Evidence


Synthesis of ODB-2 Thermal Dye Intermediates for Pressure-Sensitive Recording

Procure 4-methoxy-2-methylaniline as the core intermediate for ODB-2 (One Dye Black-2) synthesis, leveraging established high-yield routes (80–92%) validated in Korean Chemical Engineering Research [4]. This application is substitution-specific; alternative aniline derivatives lack documented viability for producing the black fluoran dyes essential to thermal paper and carbonless copy systems.

Preparation of Triarylamine Polymers for Organic Field-Effect Transistors (OFETs)

Use 4-methoxy-2-methylaniline as a monomer in NHC-palladium catalyzed C–N coupling with dibromofluorene derivatives to produce triarylamine polymers exhibiting superior charge carrier mobility in OFET devices [4]. The specific 4-methoxy-2-methyl substitution pattern is critical to achieving optimal backbone planarity and electronic performance, as demonstrated in comparative polymer studies.

C–H Functionalization Substrate for α-Alkylated Amine Synthesis

Employ 4-methoxy-2-methylaniline derivatives as substrates in tantalum-catalyzed hydroaminoalkylation reactions to access α-alkylated amine products that cannot be obtained from ortho-methoxy isomers, which undergo competing C–O bond cleavage [4]. This chemo-selectivity enables the preparation of complex amine building blocks with high atom economy.

Fluoran Dye Intermediate for Light-Resistant Fluorescent Colourants

Utilize 4-methoxy-2-methylaniline as the starting material for N-phenyl derivatives that serve as key intermediates in fluoran dye synthesis for thermal and pressure-sensitive recording, as well as light-resistant anthracene-type fluorescent colourants [4]. Crystallographic validation ensures material consistency and predictable dye performance.

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